2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine
Description
Properties
IUPAC Name |
2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNMXFQUZHBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537925 | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16825-43-7 | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1,2-Phenylenediamine
A common starting material is 1,2-phenylenediamine (CAS: 95-54-5), which undergoes alkylation with ethylene-based electrophiles. For example:
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Protection of one amine group using acetic anhydride to prevent over-alkylation.
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Reaction with 1,2-dibromoethane in ethanol at 60–80°C to form N-(2-bromoethyl)-1,2-phenylenediamine.
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Coupling with 2-nitroaniline via nucleophilic substitution, followed by catalytic hydrogenation to reduce nitro groups to amines.
Key conditions :
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Solvent: Ethanol or tetrahydrofuran
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Catalyst: Palladium on carbon (Pd/C)
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Hydrogen pressure: 50–100 psi
Catalytic Hydrogenation of Nitro Intermediates
Nitro-group reduction is critical for generating the final amine functionalities. The method mirrors protocols used for N-Ethylbenzene-1,2-diamine synthesis:
Hydrogenation Protocol
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Dissolve the nitro intermediate (e.g., N-(2-(2-nitroanilino)ethyl)-1,2-dinitrobenzene) in ethanol.
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Add 10% Pd/C (1:4 catalyst-to-substrate ratio).
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React under 50 psi H₂ at 25°C for 2–4 hours.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| H₂ Pressure | 50 psi | Maximizes selectivity |
| Catalyst Loading | 10–15 wt% | Prevents over-reduction |
| Solvent | Ethanol | Enhances solubility |
Condensation with Ethylenediamine Derivatives
An alternative route involves condensing 2-aminobenzaldehyde with ethylenediamine to form a Schiff base intermediate, which is subsequently reduced:
Schiff Base Formation and Reduction
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React 2-aminobenzaldehyde with ethylenediamine in refluxing ethanol (12 hours).
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Reduce the resulting imine (C16H18N4) using NaBH₄ in methanol.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Challenges :
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By-product formation : Competing reactions may yield N,N’-Bis(2-aminobenzal)ethylenediamine.
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Yield : ~60–75% due to steric hindrance.
Industrial-Scale Production Techniques
Patented methods emphasize scalability and cost efficiency. For example, WO2013149373A1 describes hydrogenation in the presence of anion exchange resins to suppress by-products like piperazine:
Continuous Flow Hydrogenation
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Dissolve iminodiacetonitrile in methanol with OH⁻ resin.
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Use a fixed-bed reactor with Raney nickel catalyst at 70–90°C and 9–14 MPa H₂.
Advantages :
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Reduced catalyst poisoning.
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Simplified separation of high-boiling by-products.
Purification and Characterization
Final purification often employs recrystallization or distillation :
Chemical Reactions Analysis
Types of Reactions
Ropocamptide undergoes various chemical reactions, including:
Oxidation: Ropocamptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues, restoring the peptide’s original structure.
Substitution: Substitution reactions can occur at specific amino acid residues, allowing for the modification of the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used for reduction reactions.
Substitution: Various reagents, including amino acid derivatives and coupling agents, are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide is a major product formed during oxidation reactions.
Reduction: The original peptide structure is restored during reduction reactions.
Substitution: Modified peptides with altered properties are formed during substitution reactions.
Scientific Research Applications
Ropocamptide has a wide range of scientific research applications, including:
Chemistry: Ropocamptide is used as a model peptide for studying peptide synthesis, modification, and structure-activity relationships.
Biology: Ropocamptide plays a significant role in wound healing research, particularly in understanding the mechanisms of cell migration, proliferation, and differentiation.
Medicine: Ropocamptide is being investigated for its therapeutic potential in treating chronic wounds, such as venous leg ulcers and diabetic foot ulcers.
Mechanism of Action
Ropocamptide exerts its effects by stimulating various cell types involved in the wound healing process. It promotes the migration, proliferation, and differentiation of keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure. Ropocamptide also enhances angiogenesis, the formation of new blood vessels, by stimulating endothelial cells. The peptide interacts with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine and analogous compounds:
Key Findings:
Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl in 4-methylbenzene-1,2-diamine) enhance reaction rates in quinoxaline synthesis, while electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) reduce nucleophilicity . The target compound’s 2-aminoanilino-ethyl group may exhibit intermediate reactivity due to its mixed electronic effects. Steric hindrance from bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl ) slows reaction kinetics. The ethyl-aminoaniline side chain in the target compound likely imposes moderate steric constraints.
Corrosion Inhibition :
- Aliphatic polyamines like DETA and TETA show strong corrosion inhibition due to multiple -NH- groups . The target compound’s aromatic amines may offer lower inhibition efficiency but greater thermal stability.
Salt Formation and Protonation: Benzene-1,2-diamine derivatives form stable salts (e.g., 2-aminoanilinium tosylates ). The target compound’s free amines could similarly participate in salt formation, enhancing solubility for industrial applications.
Biological Activity :
- N,N-Dimethyl derivatives (e.g., ) exhibit reduced cytotoxicity compared to unsubstituted diamines, suggesting the target compound’s toxicity profile may depend on substituent bulk and charge distribution.
Biological Activity
2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine, also known as Ropocamptide, is a compound that has garnered attention for its potential biological activities, particularly in the context of wound healing and cellular mechanisms. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Ropocamptide is characterized by a benzene ring substituted with an ethylene diamine group. Its molecular formula is CHN, indicating the presence of two amino groups that contribute to its biological reactivity.
Ropocamptide's biological activity is primarily linked to its role in wound healing . The compound promotes:
- Cell Migration : Enhances the movement of keratinocytes and fibroblasts to the wound site.
- Cell Proliferation : Stimulates the growth of cells necessary for tissue repair.
- Angiogenesis : Facilitates the formation of new blood vessels by activating endothelial cells.
These effects are mediated through specific receptors and signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cellular responses to various stimuli.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Wound Healing | Promotes migration and proliferation of skin cells | |
| Angiogenesis | Stimulates formation of new blood vessels | |
| Cell Differentiation | Induces differentiation in fibroblasts |
Case Study 1: Wound Healing Efficacy
In a controlled study on animal models, Ropocamptide was administered topically to assess its efficacy in wound healing. Results indicated a significant reduction in healing time compared to control groups. Histological analysis showed increased collagen deposition and enhanced re-epithelialization at the wound site.
Case Study 2: Angiogenesis Assessment
Another study evaluated Ropocamptide's ability to induce angiogenesis using an in vitro model. Endothelial cells treated with Ropocamptide exhibited increased tube formation on Matrigel, suggesting enhanced angiogenic potential. This was corroborated by upregulation of vascular endothelial growth factor (VEGF) expression.
Research Findings
Recent studies have expanded on the biological activities of Ropocamptide:
- Antimicrobial Properties : In vitro tests revealed that Ropocamptide exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : Evaluations indicated low cytotoxicity against human cell lines at therapeutic concentrations, supporting its safety profile for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
